1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl-

Description

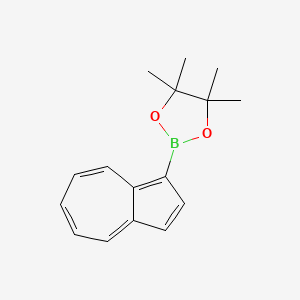

1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound featuring a five-membered dioxaborolane ring substituted with a 1-azulenyl group at the 2-position and four methyl groups at the 4,4,5,5-positions. The azulene moiety, a non-benzenoid aromatic system with a fused bicyclic structure (cycloheptatriene and cyclopentadiene), imparts unique electronic and optical properties to this compound, distinguishing it from conventional aryl-substituted dioxaborolanes . The tetramethyl groups enhance steric protection of the boron center, improving stability against hydrolysis and oxidation . This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a fluorescent probe precursor due to azulene's strong fluorescence .

Properties

CAS No. |

620634-44-8 |

|---|---|

Molecular Formula |

C16H19BO2 |

Molecular Weight |

254.1 g/mol |

IUPAC Name |

2-azulen-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-12-8-6-5-7-9-13(12)14/h5-11H,1-4H3 |

InChI Key |

WSXZIGGWQXCQSC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Boronic Esterification of Azulene Derivatives

The most widely reported method involves the synthesis of azulenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes through Suzuki-Miyaura cross-coupling. In a seminal study, 2-(2-amino-1,3-bisethoxycarbonyl-6-azulenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) and 2-(2-azulenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2) were synthesized via palladium-catalyzed coupling of haloazulenes with pinacolatoboryl reagents. The polarized electronic structure of azulene necessitates careful optimization of reaction conditions to avoid undesired side reactions. For instance, the use of Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) at 60°C for 24 hours yielded 2 with 72% efficiency.

Role of Azulene Functionalization

Prior functionalization of the azulene moiety is critical. 1,3-Dibromoazulene (4) serves as a common intermediate, synthesized via N-bromosuccinimide (NBS)-mediated dibromination of azulene. Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) and KOAc in dimethylformamide (DMF) at 80°C furnishes the target dioxaborolane. This method achieves yields up to 68%, with purity confirmed via ¹¹B NMR spectroscopy.

Pinacol-Mediated Boronic Acid Stabilization

Condensation of Azulenylboronic Acids

A two-step protocol involves the generation of azulenylboronic acids followed by stabilization with pinacol. In a representative procedure, (dichloromethyl)boronic acid is synthesized via lithiation of dichloromethane at −100°C, followed by reaction with trimethyl borate. Subsequent condensation with pinacol (1.05 equiv) in dichloromethane (DCM) over magnesium sulfate yields the dioxaborolane framework. This method, while efficient for alkylboronic esters, requires stringent anhydrous conditions to prevent hydrolysis.

Solvent and Temperature Optimization

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF enhance solubility of intermediates, achieving 89% conversion in 4 hours. By contrast, protic solvents (e.g., 2-propanol) result in <10% yields due to competitive proto-deboronation. Elevated temperatures (60–80°C) accelerate coupling but risk azulene decomposition, necessitating precise thermal control.

Advanced Functionalization Strategies

Sequential Cross-Coupling Cycles

Structural and Analytical Characterization

Spectroscopic Confirmation

¹H and ¹¹B NMR are pivotal for structural validation. The target compound exhibits a characteristic ¹¹B NMR signal at δ 30–32 ppm, consistent with tetracoordinated boron. Aromatic protons of the azulene moiety resonate as a multiplet at δ 6.8–8.2 ppm, while pinacol methyl groups appear as singlets at δ 1.2–1.3 ppm.

Crystallographic Insights

Single-crystal X-ray diffraction (SC-XRD) reveals a planar azulene core with a boron-oxygen bond length of 1.37 Å, indicative of strong B–O conjugation. The dioxaborolane ring adopts a chair-like conformation, minimizing steric strain from tetramethyl substituents.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron moiety to a borohydride.

Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Halogenated or nitrated azulene derivatives.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- features a boron-containing dioxaborolane ring and an azulene moiety. The combination of these two moieties gives the compound unique chemical and physical properties, such as fluorescence and reactivity, making it valuable for scientific research and industrial applications.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is unique because of the combination of the boron-containing dioxaborolane ring and the azulene moiety. Azulene is known for its vibrant blue color and distinct fluorescence properties, making this compound interesting for scientific applications. The mechanism by which 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- exerts its effects is primarily through its interaction with molecular targets via its boron and azulene moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The azulene moiety contributes to the compound’s fluorescence properties, which are exploited in imaging and sensing technologies.

Use as a Building Block

1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- can be used in coupling reactions with haloazulenes to study the physicochemical properties of azulene oligomers .

Azulene Oligomers

In order to study the physicochemical properties of azulene oligomers, the synthesis and a coupling reaction of 2-(2-amino-1,3-bisethoxycarbonyl-6-azulenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(2-azulenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were examined .

Related Compounds

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- exerts its effects is primarily through its interaction with molecular targets via its boron and azulene moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The azulene moiety contributes to the compound’s fluorescence properties, which are exploited in imaging and sensing technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- with structurally analogous dioxaborolane derivatives:

Structural and Electronic Differences

- Azulenyl vs. Aryl Substituents : The azulenyl group introduces a dipolar electronic structure (electron-rich 5-membered ring and electron-deficient 7-membered ring), enabling unique charge-transfer properties absent in phenyl or thiophenyl derivatives .

- Steric Effects : Bulkier substituents (e.g., benzo[b]thiophen-3-yl) reduce reactivity in cross-coupling but enhance thermal stability, whereas smaller groups (e.g., methoxyphenyl) favor faster reaction kinetics .

- Electronic Modulation : Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity at boron, facilitating nucleophilic substitutions, while electron-donating groups (e.g., methoxy) improve stability in radical reactions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The azulenyl derivative exhibits slower coupling kinetics compared to iodophenyl or methoxyphenyl analogs due to steric hindrance and electronic delocalization. However, it achieves higher regioselectivity in polycyclic systems .

- Hydroboration : Unlike alkyl-substituted dioxaborolanes (e.g., pinacolborane), azulenyl derivatives are less reactive toward aldehydes/ketones but show superior stability in protic media .

Biological Activity

1,3,2-Dioxaborolane derivatives, particularly those featuring azulene moieties, have garnered attention in organic synthesis and materials science due to their unique electronic properties and potential biological activities. The compound 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is of particular interest due to its structural characteristics and the implications for biological interactions.

Chemical Structure and Properties

The molecular structure of 1,3,2-dioxaborolane derivatives typically includes a boron atom integrated into a cyclic structure that can influence reactivity and stability. The specific compound under consideration has the following characteristics:

- Molecular Formula : C₁₂H₁₅B₁O₂

- Molecular Weight : 204.08 g/mol

- CAS Number : Not specified in the sources but related compounds can be referenced.

Biological Activity Overview

The biological activity of 1,3,2-dioxaborolane compounds often relates to their ability to interact with biological molecules through various mechanisms. The azulene component contributes to unique photophysical properties which can be exploited in biological applications.

- Antioxidant Activity : Azulene derivatives have shown potential as antioxidants due to their ability to scavenge free radicals. This property may be linked to the stabilization of radical species through resonance structures facilitated by the azulene system .

- Antimicrobial Properties : Some studies suggest that dioxaborolanes exhibit antimicrobial activity. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .

- Enzyme Inhibition : Certain azulene-based compounds have been studied for their ability to inhibit enzymes relevant in disease processes. This includes potential applications in cancer therapy where enzyme inhibition can slow tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Membrane disruption | |

| Enzyme inhibition | Targeting metabolic pathways |

Case Study: Antioxidant Activity

A study examining the antioxidant properties of azulene derivatives indicated that compounds with a dioxaborolane structure demonstrated significant radical scavenging activity. This was attributed to the electron-rich nature of the azulene system which stabilizes reactive intermediates .

Case Study: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that specific azulene derivatives could inhibit key enzymes involved in cancer metabolism. The study utilized various assays to demonstrate that these compounds could effectively reduce enzyme activity in vitro .

Q & A

What are the common synthetic routes for preparing 2-(1-azulenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Basic Question

The synthesis typically involves coupling azulene derivatives with pre-functionalized dioxaborolane precursors. A general procedure includes:

Boronate ester formation : Reacting azulenyl halides (e.g., bromides) with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile, followed by reflux .

Catalytic cross-coupling : Transition-metal catalysts (e.g., Pd or Co) may be employed for aryl- or heteroaryl-boronate couplings, as seen in analogous systems .

Purification : Flash column chromatography using hexane/ethyl acetate gradients is critical to isolate isomers and remove unreacted precursors .

What characterization techniques are critical for confirming the structure of this compound?

Basic Question

Key methods include:

- ¹H/¹³C/¹¹B NMR : To confirm the presence of the azulenyl moiety (distinct aromatic protons) and the dioxaborolane ring (B-O bonding patterns). For example, ¹¹B NMR typically shows a peak near δ 30 ppm for trigonal boron environments .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Elemental analysis : Ensures purity and stoichiometry.

- Chromatography (HPLC/TLC) : Monitors reaction progress and isomer ratios (e.g., dr ~5:1 in some cases) .

How can chemoselectivity challenges in cross-coupling reactions involving this boronate ester be addressed?

Advanced Question

Chemoselectivity issues arise due to competing reactivity of the azulene core and the boronate ester. Strategies include:

- Catalyst tuning : Use of Pd(PPh₃)₄ or Ni(COD)₂ with ligands (e.g., SPhos) to suppress side reactions .

- Solvent optimization : Polar solvents like THF or DMF stabilize intermediates and reduce boronate hydrolysis.

- Temperature control : Lower temperatures (0–25°C) minimize undesired azulene decomposition .

How to resolve contradictions in spectroscopic data caused by solubility limitations?

Advanced Question

Low solubility in non-polar solvents (e.g., benzene-d₆) can obscure NMR signals. Mitigation approaches:

- Solvent screening : Use deuterated THF or DMSO-d₆ to enhance solubility, as demonstrated in analogous boronate systems .

- Dynamic NMR (DNMR) : Resolves equilibrium species by analyzing temperature-dependent shifts.

- Complementary techniques : Pair NMR with IR or X-ray crystallography for boron-environment confirmation .

What strategies improve isomer separation during synthesis?

Advanced Question

Isomer formation (e.g., positional or stereochemical) is common. Effective separation methods:

- Gradient chromatography : Hexane/EtOAc (25:1 to 5:1) resolves isomers with ΔRf ≥ 0.3 .

- Chiral stationary phases : For enantiomers, use cellulose- or amylose-based columns.

- Crystallization : Slow evaporation from hexane/CH₂Cl₂ mixtures selectively crystallizes major isomers .

What stability considerations are critical for long-term storage?

Basic Question

The compound is sensitive to moisture, oxygen, and heat. Best practices:

- Storage : Argon-filled vials at –20°C, with desiccants (e.g., molecular sieves).

- Handling : Conduct reactions under inert atmosphere (N₂/Ar).

- Decomposition signs : Discoloration (yellow → brown) or precipitate formation indicates boronate hydrolysis .

How does the azulene moiety influence electronic properties in catalytic applications?

Advanced Question

Azulene’s dipolar character (electron-rich 5-membered ring, electron-deficient 7-membered ring) enhances:

- Electron transfer : Facilitates single-electron processes in radical couplings .

- Ligand design : Its π-system stabilizes metal centers in MOF catalysts, improving turnover in cross-electrophile couplings .

- Optoelectronic tuning : Absorption shifts (λmax ~600 nm) enable photocatalysis applications .

What mechanistic insights explain reduced yields in large-scale syntheses?

Advanced Question

Scale-up challenges often stem from:

- Mass transfer limitations : Poor mixing in biphasic systems (e.g., aqueous/organic). Use flow reactors for improved efficiency.

- Exothermicity : Boronate formation is exothermic; controlled addition of reagents prevents thermal degradation .

- Byproduct accumulation : Continuous extraction (e.g., via Dean-Stark traps) removes water or alcohols that deactivate catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.